Pandamarilactonine B is an alkaloid isolated from the leaves of Pandanus amaryllifolius. It belongs to the pandamarilactonine alkaloid family and shares structural similarities with other pandamarilactonines. These alkaloids are characterized by a pyrrolidinyl-alpha,beta-unsaturated gamma-lactone moiety .
The synthesis of Pandamarilactonine B involves both spectroscopic analysis and total synthesis. Researchers have determined its structure through a combination of experimental techniques and chemical reactions. The total synthesis approach allows for the confirmation of the compound’s structure and the establishment of its stereochemistry .
Pandamarilactonine B possesses a unique pyrrolidinyl-alpha,beta-unsaturated gamma-lactone framework. Its molecular structure has been elucidated through techniques such as nuclear magnetic resonance (NMR), mass spectrometry, and X-ray crystallography. These methods provide insights into the connectivity of atoms and the spatial arrangement of functional groups within the molecule .
The chemical reactivity of Pandamarilactonine B remains an area of interest. Researchers have explored its behavior under various conditions, including acid-catalyzed reactions, base-mediated transformations, and oxidation processes. Understanding its reactivity can shed light on potential synthetic pathways and functional group modifications .
The synthesis of Pandamarilactonine B poses significant challenges due to the configurational instability of its pyrrolidin-2-yl butenolide moiety. [] While its natural occurrence is primarily documented, researchers have achieved the diastereoselective synthesis of its structural analog, N-Boc-Norpandamarilactonine-B. [] This synthesis utilized L-serine as a starting material and employed a double ring-closing metathesis (RCM) reaction involving a tetraene derivative. []
The primary scientific application of Pandamarilactonine B, as reported in the provided literature, is its evaluation for antimicrobial activity. [] Notably, it exhibited activity against Pseudomonas aeruginosa with a minimum inhibitory concentration (MIC) of 15.6 µg/mL and a minimum bactericidal concentration (MBC) of 31.25 µg/mL. [] This finding suggests its potential as a lead compound in the development of novel antimicrobial agents.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4